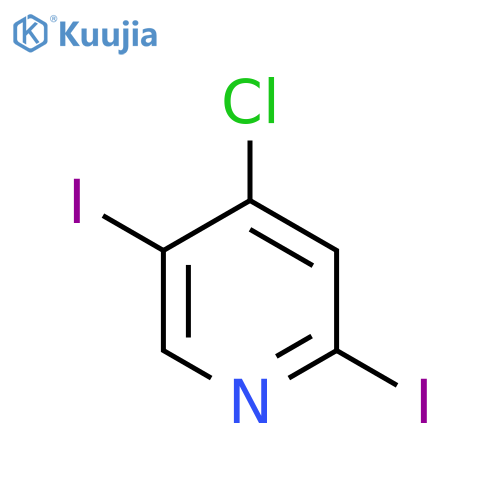Cas no 1807206-11-6 (4-Chloro-2,5-diiodopyridine)

4-Chloro-2,5-diiodopyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2,5-diiodopyridine
-
- インチ: 1S/C5H2ClI2N/c6-3-1-5(8)9-2-4(3)7/h1-2H
- InChIKey: RMVHKILUQHTZPV-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C=C1Cl)I
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12.9
4-Chloro-2,5-diiodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010449-250mg |
4-Chloro-2,5-diiodopyridine |
1807206-11-6 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029010449-1g |
4-Chloro-2,5-diiodopyridine |
1807206-11-6 | 95% | 1g |
$2,837.10 | 2022-03-31 |
4-Chloro-2,5-diiodopyridine 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
4-Chloro-2,5-diiodopyridineに関する追加情報
Comprehensive Analysis of 4-Chloro-2,5-diiodopyridine (CAS No. 1807206-11-6): Properties, Applications, and Industry Trends
4-Chloro-2,5-diiodopyridine (CAS No. 1807206-11-6) is a halogenated pyridine derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its chloro and diiodo substitutions, serves as a versatile intermediate in organic synthesis. Its molecular structure (C5H2ClI2N) enables diverse reactivity patterns, making it valuable for constructing complex heterocycles. Researchers particularly value its role in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophilic partner for boron-containing reagents.
The growing demand for halogenated pyridines in drug discovery aligns with current trends in targeted cancer therapies and antiviral drug development. As pharmaceutical companies explore novel kinase inhibitors and allosteric modulators, compounds like 4-Chloro-2,5-diiodopyridine provide essential building blocks. Recent patent analyses reveal its incorporation in experimental compounds showing promise against protein-protein interaction targets, a hot topic in medicinal chemistry circles.
From a synthetic chemistry perspective, the regioselectivity of 4-Chloro-2,5-diiodopyridine enables precise functionalization at multiple positions. This characteristic addresses the pharmaceutical industry's need for structure-activity relationship (SAR) studies. The compound's crystallographic data (available in recent publications) demonstrates interesting packing patterns influenced by halogen bonding - a subject of intense study in materials science applications.
Environmental considerations surrounding halogenated compounds have led to improved synthetic protocols for 4-Chloro-2,5-diiodopyridine. Modern green chemistry approaches now employ catalytic iodination methods, reducing waste generation compared to traditional routes. These advancements respond to the chemical industry's focus on sustainable synthesis, frequently searched in academic and industrial contexts.
Analytical characterization of CAS 1807206-11-6 typically involves HPLC purity analysis, mass spectrometry, and multinuclear NMR spectroscopy. The compound's distinctive 13C NMR pattern (particularly the deshielded C-2 and C-5 signals) serves as a fingerprint for quality control. These analytical aspects are crucial for researchers investigating structure-property relationships in halogenated heterocycles.
Emerging applications in organic electronics have expanded the relevance of diiodopyridine derivatives. Their potential as precursors for conductive polymers and small-molecule semiconductors aligns with the booming flexible electronics market. This connection to energy materials research represents an exciting interdisciplinary development for this chemical class.
Storage and handling recommendations for 4-Chloro-2,5-diiodopyridine emphasize protection from light and moisture, reflecting standard practices for iodoaromatic compounds. The scientific community's interest in air-sensitive reagents has generated numerous studies on optimal storage conditions, another frequently searched topic in chemical databases.
The global market for halogenated pyridine intermediates shows steady growth, with 4-Chloro-2,5-diiodopyridine maintaining a niche position. Market analysts note increasing procurement by contract research organizations (CROs) serving the pharmaceutical sector. This trend correlates with the industry's shift toward fragment-based drug discovery approaches that utilize diverse building blocks.
Recent methodological advances in C-I bond activation have renewed interest in polyhalogenated pyridines like CAS 1807206-11-6. Publications in top-tier journals (e.g., Journal of Organic Chemistry) highlight innovative transformations of such compounds into functionalized bipyridines and nitrogen-containing polycycles. These developments address researchers' frequent queries about C-H functionalization techniques.
In conclusion, 4-Chloro-2,5-diiodopyridine represents a multifaceted tool for modern chemical research. Its applications span from medicinal chemistry to materials science, reflecting the interdisciplinary nature of contemporary scientific inquiry. As synthetic methodologies evolve and new applications emerge, this compound will likely maintain its relevance in cutting-edge research across multiple disciplines.
1807206-11-6 (4-Chloro-2,5-diiodopyridine) 関連製品
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)
- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)
- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)
- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)
- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)
- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)
- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)